3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid
Description
Chemical Structure and Properties 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid is an indole derivative featuring a nitro (-NO₂) group at position 5, an aminoethyl (-CH₂CH₂NH₂) substituent at position 3, and a carboxylic acid (-COOH) group at position 2 (Fig. 1). Its molecular formula is C₁₁H₁₁N₃O₄, with a molecular weight of 261.23 g/mol. The compound exhibits moderate polarity due to the nitro and carboxylic acid groups, influencing its solubility in polar solvents like DMSO or aqueous buffers .
Hydrolysis of esters: Ethyl indole-2-carboxylates are hydrolyzed under basic conditions (e.g., NaOH/EtOH reflux) to yield carboxylic acids (e.g., ).
Functionalization: Nitration at position 5 and introduction of the aminoethyl group via alkylation or reductive amination steps .
Applications Indole-2-carboxylic acid derivatives are explored for their biological activities, including enzyme inhibition (e.g., SphK2 in ) and antimicrobial properties.
Properties
IUPAC Name |
3-(2-aminoethyl)-5-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c12-4-3-7-8-5-6(14(17)18)1-2-9(8)13-10(7)11(15)16/h1-2,5,13H,3-4,12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAXZCPUWUTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)C(=O)O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of indole to introduce the nitro group at the 5-position. This is followed by the introduction of the carboxylic acid group at the 2-position through carboxylation reactions. The aminoethyl group is then introduced via alkylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, properties, and biological activities of 3-(2-amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid with related indole derivatives:
Key Observations
Substituent Effects on Bioactivity: Nitro vs. Chloro derivatives (e.g., 3-(2-aminoethyl)-5-chloro analogue) exhibit antitumor activity via ERK/Akt pathway modulation . Aminoethyl Chain: The aminoethyl group enhances water solubility and may facilitate hydrogen bonding with biological targets, a feature absent in simpler analogues like 5-nitroindole-2-carboxylic acid .
Synthetic Complexity :
- The target compound requires multi-step synthesis (nitration, alkylation), whereas 5-nitroindole-2-carboxylic acid is synthesized via direct nitration of indole-2-carboxylic acid ().
Physicochemical Properties: Solubility: The aminoethyl and carboxylic acid groups improve aqueous solubility compared to methyl or chloro derivatives (e.g., 3-(carboxymethyl)-2-methyl analogue) . Lipophilicity: Chloro-substituted analogues (e.g., 5-chloroindole-3-carboxylic acid) exhibit higher logP values, favoring membrane permeability .
Biological Applications :
- Indole-2-carboxylic acids with nitro groups are understudied but show promise in enzyme inhibition, while chloro derivatives are established in antitumor research ().
- Dual carboxylic acid groups (e.g., 3-(carboxymethyl)-2-methyl-5-carboxylic acid) may enable metal chelation, useful in catalysis or medicinal chemistry .
Biological Activity
3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, particularly in the context of cancer and viral infections. This article summarizes key findings regarding its biological activity, including its mechanisms of action, efficacy against different cell lines, and its potential as an antiviral agent.
- Molecular Formula : C11H12N4O4
- Molecular Weight : 248.24 g/mol
- Structure : The compound features a nitro group and an aminoethyl substituent on the indole ring, which are critical for its biological activity.
Research indicates that the compound may exert its effects through several mechanisms:
-
Anticancer Activity :
- The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, it was tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. The median inhibitory concentration (IC50) values ranged significantly among derivatives, indicating varying potency levels depending on structural modifications .
-
Antiviral Activity :
- Studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral life cycle. It demonstrated an IC50 value of approximately 32.37 μM in inhibiting integrase strand transfer, suggesting a viable pathway for further development as an antiviral agent .
Antiproliferative Activity
Table 1 summarizes the antiproliferative activity of 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid and its derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Parent Compound | Panc-1 | 104 |
| Parent Compound | MCF-7 | 86 |
| Parent Compound | HT-29 | 78 |
| Parent Compound | A549 | 66 |
| Derivative Va | Panc-1 | 26 |
| Derivative Vb | MCF-7 | 44 |
| Derivative Vc | HT-29 | 56 |
The data indicates that certain derivatives exhibit enhanced potency compared to the parent compound, with some demonstrating IC50 values below those of established chemotherapeutics like erlotinib .
Mechanistic Studies
Caspase-3 activation assays were conducted to assess apoptosis induction by the compound and its derivatives. Findings indicated that several compounds significantly increased caspase-3 levels compared to untreated controls, highlighting their role in promoting programmed cell death in cancer cells .
Case Studies
In a study investigating the structure-activity relationship (SAR) of indole derivatives, modifications at specific positions of the indole ring were found to significantly affect biological activity. For instance, substituents at the C3 position improved interactions with target proteins involved in cancer proliferation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
